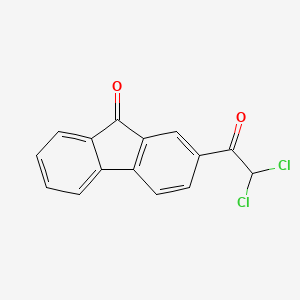
2-(Dichloroacetyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloroacetyl)-9H-fluoren-9-one is an organic compound that features a fluorenone core with a dichloroacetyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroacetyl)-9H-fluoren-9-one typically involves the acylation of fluorenone with dichloroacetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
[ \text{Fluorenone} + \text{Dichloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
2-(Dichloroacetyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce the fluorenone core.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.
科学的研究の応用
2-(Dichloroacetyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-(Dichloroacetyl)-9H-fluoren-9-one is not well-characterized. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The dichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or other biological effects.
類似化合物との比較
Similar Compounds
Dichloroacetyl chloride: A related compound used in acylation reactions.
Fluorenone: The core structure of 2-(Dichloroacetyl)-9H-fluoren-9-one.
Chloramphenicol: Contains a dichloroacetyl group and is used as an antibiotic.
Uniqueness
This compound is unique due to the combination of the fluorenone core and the dichloroacetyl substituent. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
特性
CAS番号 |
42834-64-0 |
|---|---|
分子式 |
C15H8Cl2O2 |
分子量 |
291.1 g/mol |
IUPAC名 |
2-(2,2-dichloroacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
InChIキー |
RIFVOQRZMSRNLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















